N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a unique chemical compound featuring a triazinyl core, a dimethylamino group, a morpholino moiety, and a thiophene sulfonamide component
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, a class to which this compound belongs, have a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives have a broad spectrum of biological activities . For instance, some thiophene derivatives show antibacterial activity . They are synthesized in conjunction with cell-penetrating peptides and display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that some thiophene derivatives display potent antibacterial activity . They can create pores in the bacterial cell membranes and show negligible haemolytic activity towards human RBCs .
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide, a stepwise approach is typically employed. The process begins with the synthesis of the 4-(dimethylamino)-6-morpholino-1,3,5-triazine core. This is followed by the introduction of a thiophene-2-sulfonamide group via nucleophilic substitution. Key reaction conditions include maintaining an inert atmosphere and specific temperature and pH conditions to ensure successful synthesis.
Industrial Production Methods: Industrial-scale production of this compound involves the optimization of reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled reaction environments, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes a variety of chemical reactions:
Oxidation: The compound can be oxidized, particularly at the thiophene moiety, leading to sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can affect the triazine core, morpholine ring, and sulfonamide group.
Substitution: Nucleophilic and electrophilic substitutions are common, especially at the dimethylamino and thiophene positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Modified triazine derivatives and reduced sulfonamides.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide has wide-ranging applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for exploration in material sciences and catalysis.
Biology: Employed in studies of enzyme inhibition and as a potential scaffold for drug design, given its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes due to its stability and reactivity.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S2/c1-19(2)13-16-11(10-15-25(21,22)12-4-3-9-24-12)17-14(18-13)20-5-7-23-8-6-20/h3-4,9,15H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZWAVGUNUVAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.